molecular formula C15H18BrN3O2 B2519441 2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide CAS No. 1240880-82-3

2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide

Cat. No.: B2519441
CAS No.: 1240880-82-3
M. Wt: 352.232
InChI Key: BDGXFEPOJURSFX-UHFFFAOYSA-N
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Description

2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by the presence of a bromo-substituted methoxyphenyl group, a cyanocyclopentyl moiety, and an acetamide linkage, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Amination: The bromo-substituted methoxyphenyl compound is then subjected to nucleophilic substitution with an amine, such as cyclopentylamine, to form the corresponding aniline derivative.

    Acylation: The aniline derivative undergoes acylation with a suitable acylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as the cyano group to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with amine or alcohol functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromo group.

Scientific Research Applications

2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Biology: It is used in biochemical studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities, such as sensors or catalysts.

    Industry: It is explored for its potential use in industrial processes, including as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired pharmacological or biochemical effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide
  • **2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopropyl)acetamide
  • **2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)acetamide

Uniqueness

2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(2-bromo-5-methoxyanilino)-N-(1-cyanocyclopentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-21-11-4-5-12(16)13(8-11)18-9-14(20)19-15(10-17)6-2-3-7-15/h4-5,8,18H,2-3,6-7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGXFEPOJURSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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